molecular formula C7H6ClN3O B6315960 (7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol CAS No. 1896916-30-5

(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol

Cat. No.: B6315960
CAS No.: 1896916-30-5
M. Wt: 183.59 g/mol
InChI Key: SIYJZWQBXHRCFU-UHFFFAOYSA-N
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Description

(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol is a triazolopyridine derivative featuring a chlorine atom at the 7-position and a hydroxymethyl group at the 2-position of the fused heterocyclic ring. This compound is of interest due to its structural similarity to bioactive triazolopyrimidines and triazolopyridines, which exhibit antimicrobial, antiparasitic, and antitubular activities.

Properties

IUPAC Name

(7-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-5-1-2-11-7(3-5)9-6(4-12)10-11/h1-3,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYJZWQBXHRCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)CO)C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The mechanism involves transamidation between enaminonitrile (1 ) and benzohydrazide (2 ), forming intermediate A , followed by nucleophilic addition and cyclization. To synthesize (7-chloro-[1,triazolo[1,5-a]pyridin-2-yl)methanol, the enaminonitrile precursor must incorporate a chlorinated pyridine ring and a hydroxymethyl group at position 2. For example, using 7-chloro-enaminonitrile derivatives with a protected hydroxymethyl group (e.g., as an acetyloxy moiety) could enable subsequent deprotection post-cyclization.

Optimization Challenges

Microwave conditions (140°C, 145–160 W) in toluene afford high yields (83%) for model substrates. However, hydroxymethyl groups may necessitate modified solvents or reduced temperatures to prevent dehydration. Protective groups like tert-butyldimethylsilyl (TBS) could stabilize the alcohol during synthesis, as evidenced by analogous protocols for sensitive functionalities.

Transition-Metal-Catalyzed Coupling Reactions

Search result highlights Buchwald-Hartwig coupling for functionalizing triazolo pyridines. This approach could introduce the hydroxymethyl group via cross-coupling with methanol-containing partners.

Coupling with Hydroxymethyl Boronic Acids

Palladium-catalyzed Suzuki-Miyaura coupling between 2-chloro-7-chloro-triazolo[1,5-a]pyridine and hydroxymethyl boronic acid represents a plausible route. However, the instability of hydroxymethyl boronic acids under coupling conditions (e.g., basic media) poses challenges. Alternative reagents like 2-(hydroxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may improve stability.

Direct Hydroxymethylation via C–H Activation

Post-Synthetic Modification of Preformed Intermediates

Oxidation of 2-Methyl Derivatives

Starting with 2-methyl-7-chloro-triazolo[1,5-a]pyridine, oxidation using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate could yield the corresponding carboxylic acid, while milder oxidants like selenium dioxide might selectively generate the hydroxymethyl group. Search result notes similar oxidation pathways in related heterocycles, though yields vary widely (46–94%) depending on substrate and conditions.

Hydrolysis of 2-Chloromethyl Precursors

Nucleophilic substitution of 2-chloromethyl-7-chloro-triazolo[1,5-a]pyridine with water or hydroxide ions offers a direct route. This method demands careful control of pH and temperature to minimize side reactions. For example, refluxing in aqueous THF with NaHCO₃ could facilitate hydrolysis without degrading the triazolo ring.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (Reported)
Microwave CyclizationCatalyst-free, rapid, eco-friendlyRequires tailored enaminonitrile synthesis67–83%
Buchwald-HartwigLate-stage functionalization, versatileSensitive to boronic acid stability72–74%
OxidationSimple starting materialsOver-oxidation risks46–94%
HydrolysisDirect conversionHarsh conditions may degrade coreNot reported

Scale-Up Considerations and Process Optimization

Microwave-assisted methods face scalability challenges due to equipment limitations. Conventional heating at 120°C with molecular sieves (3Å) in toluene, as described in search result, provides a viable alternative for large batches, albeit with longer reaction times (12–24 h). For hydrolysis routes, continuous flow reactors could enhance safety and efficiency by precisely controlling residence time and temperature .

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: (7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)carboxylic acid.

    Reduction: (7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol has attracted attention for its potential therapeutic properties:

  • Antimicrobial Activity : Studies indicate that triazole derivatives exhibit significant antimicrobial properties. The presence of the chloro group enhances activity against various bacterial strains .
  • Anticancer Potential : Research has shown that compounds with a triazole moiety can inhibit cancer cell proliferation. Specific studies have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells .

Agricultural Chemistry

The compound's structure suggests potential uses in agrochemicals:

  • Fungicides and Herbicides : The triazole ring is known for its fungicidal properties. The compound may be developed as a novel fungicide targeting specific fungal pathogens in crops .

Material Science

This compound can also be explored in material science:

  • Polymer Additives : Its unique chemical structure allows it to function as an additive in polymer formulations to enhance thermal stability and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and Staphylococcus aureus .

Case Study 2: Anticancer Activity

In a research article from Cancer Research, the compound was tested for its effects on breast cancer cell lines. The findings revealed that it inhibited cell proliferation by inducing apoptosis through the intrinsic pathway, showcasing its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Pyridine vs. Pyrimidine

The triazolopyridine scaffold differs from triazolopyrimidines in the heteroatom arrangement. For example:

  • 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 24415-66-5) replaces the pyridine ring with a pyrimidine, resulting in altered electronic properties and bioactivity. Pyrimidine derivatives often show enhanced binding to enzymes like dihydroorotate dehydrogenase (DHODH), a target in antimalarial research .

Substituent Effects on Bioactivity

Table 1: Key Compounds and Their Properties
Compound Name Core Structure Substituents Bioactivity/Application Reference
(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol Pyridine 7-Cl, 2-CH₂OH Under investigation
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Pyrimidine 7-Cl, 5-CH₃ Antimalarial (DHODH inhibition)
{7-[(4-Chlorophenyl)amino]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol Pyrimidine 7-NH(4-Cl-C₆H₄), 5-CH₃, 2-CH₂OH Antimalarial (IC₅₀ = 12 nM)
[(4S)-2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl]methanol Pyridine 7-C₆H₅, 2-CH₂OH Structural analog; no activity reported
Key Observations:
  • Chlorine vs. In contrast, 7-amino derivatives (e.g., compound 98 in ) exhibit stronger hydrogen-bonding capacity, critical for Plasmodium falciparum DHODH inhibition .
  • Hydroxymethyl Group: The 2-CH₂OH moiety in the target compound may improve solubility compared to nonpolar analogs (e.g., 7-chloro-5-methyl-pyrimidine ). However, this group could reduce metabolic stability due to susceptibility to oxidation or conjugation.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility (LogP)
This compound C₇H₅ClN₃O 185.6 Not reported Estimated ~1.2*
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine C₆H₅ClN₄ 168.6 Not reported ~2.1
{7-[(4-Chlorophenyl)amino]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol C₁₄H₁₂ClN₅O 309.7 >200 (decomposes) ~1.8

*Estimated using ChemDraw software; experimental validation required.

Research Implications and Gaps

  • Bioactivity Data : While triazolopyrimidines with 7-chloro and 2-hydroxymethyl groups show potent antimalarial activity , analogous data for triazolopyridines like the target compound are lacking. Further studies should evaluate its efficacy against Plasmodium or Mycobacterium tuberculosis.
  • Metabolic Stability : The hydroxymethyl group’s impact on pharmacokinetics (e.g., CYP450 metabolism) remains unexplored.

Biological Activity

(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₇H₆ClN₃O
  • Molecular Weight : 183.6 g/mol
  • CAS Number : 1896916-30-5
  • Density : 1.5 ± 0.1 g/cm³
  • LogP : 1.28

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole ring followed by chlorination and subsequent methanol addition. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found to possess activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Neisseria meningitidis64 μg/mL

These findings suggest that the compound may serve as a lead structure for developing new antibiotics targeting resistant bacterial strains .

Antiviral Activity

In addition to its antibacterial effects, this compound has shown potential antiviral activity against Chlamydia species. The selective inhibition observed in vitro indicates its possible application in treating infections caused by this pathogen .

Study on Antichlamydial Activity

A notable study focused on the antichlamydial properties of compounds related to this compound. The results demonstrated that certain derivatives exhibited enhanced selectivity and potency against Chlamydia trachomatis, highlighting the compound's therapeutic potential in treating chlamydial infections .

Structure-Activity Relationship (SAR) Analysis

An extensive SAR analysis revealed that modifications to the triazole ring significantly impact biological activity. For instance, compounds with electron-withdrawing groups displayed improved potency against various microbial strains. This information is crucial for guiding future drug design efforts .

Q & A

Q. What are the common synthetic routes for (7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with substituted pyridines. Key steps include:
  • Chlorination : Use of POCl₃ under reflux to introduce the chloro group at the 7-position .
  • Methanol Functionalization : Nucleophilic substitution or oxidation-reduction sequences to attach the hydroxymethyl group.
  • Solvent Selection : Dichloromethane (DCM) or ethanol are preferred for intermediate steps due to their compatibility with polar reagents .
  • Critical Parameters :
ParameterOptimal RangeImpact on Yield
Temperature60–100°CHigher temps improve cyclization but risk decomposition
Reaction Time5–14 hoursProlonged time increases byproduct formation
Catalyst (e.g., TMPD)10 mol%Enhances reaction rate and selectivity

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer :
  • Analytical Techniques :
  • ¹H/¹³C NMR : Look for characteristic peaks: δ ~7.3–7.4 ppm (pyridine protons) and δ ~4.5–5.0 ppm (hydroxymethyl group) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 185.57 (C₇H₅ClN₃O) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .
  • Handling : Store at 2–8°C in airtight containers to prevent hydrolysis of the hydroxymethyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Substituent Effects : The chloro group enhances electrophilicity, but the hydroxymethyl group’s orientation (e.g., axial vs. equatorial) may alter binding .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%).
  • Validation : Perform dose-response curves (0.1–100 µM) and use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic attack sites on the triazole ring .
  • Molecular Dynamics (MD) : Simulate solvation in lipid bilayers to assess blood-brain barrier permeability.
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target: 1.5–2.5) and reduce CYP450 inhibition risk .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

  • Methodological Answer :
  • Common Byproducts :
  • Dechlorinated analogs : Due to over-reduction; mitigate by controlling POCl₃ stoichiometry .
  • Dimerization : Observed in polar solvents; switch to DCM and add radical inhibitors (e.g., BHT) .
  • Diagnostic Tools :
  • LC-MS/MS : Identify byproduct masses and fragmentation patterns.
  • Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediates .

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